![molecular formula C10H11BrO2 B1271233 5-Bromo-2-propoxybenzaldehyde CAS No. 61564-89-4](/img/structure/B1271233.png)
5-Bromo-2-propoxybenzaldehyde
Overview
Description
5-Bromo-2-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da . This compound is often used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-propoxybenzaldehyde can be analyzed using various computational methods . For example, the vibrational wave numbers can be calculated using DFT (B3LYP) method with 6-311++G(d,p) basis set . The formation of the hydrogen bond can be investigated using NBO calculations . The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule .
Scientific Research Applications
Chemical Synthesis
5-Bromo-2-propoxybenzaldehyde is used in the synthesis of various organic compounds. It has a molecular weight of 243.1 and a linear formula of C10H11BrO2 . It’s a solid substance stored at room temperature under an inert atmosphere .
α-Glucosidase Inhibitors
One of the significant applications of 5-Bromo-2-propoxybenzaldehyde is in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated as potential inhibitors of the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage diabetes.
Antidiabetic Activity
Several compounds synthesized from 5-Bromo-2-propoxybenzaldehyde have shown promising antidiabetic activity . For instance, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .
Molecular Docking Studies
Molecular docking studies have been performed on selected compounds synthesized from 5-Bromo-2-propoxybenzaldehyde . These studies help understand the molecular interaction of these molecules with the active site of the α-glucosidase enzyme .
Simulation Visualizations
5-Bromo-2-propoxybenzaldehyde can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing impressive simulation visualizations .
Safety and Handling
5-Bromo-2-propoxybenzaldehyde is classified under GHS07 for safety. It requires careful handling and storage, with specific precautionary statements provided for its use .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASOCTFNKIYVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366395 | |
Record name | 5-bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propoxybenzaldehyde | |
CAS RN |
61564-89-4 | |
Record name | 5-bromo-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.